molecular formula C17H16N4O3S B2750050 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide CAS No. 1797892-00-2

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide

Cat. No. B2750050
CAS RN: 1797892-00-2
M. Wt: 356.4
InChI Key: PDOHWRNERXJSTB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activity

Research on compounds incorporating pyrimidine and thiadiazole rings has shown moderate to good selective herbicidal activity against certain plant species. The synthesis involves multistep reactions, showcasing the compound's potential in agricultural applications (Liu & Shi, 2014).

Antimicrobial Evaluation

Novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized and evaluated for antimicrobial activities. The compounds showed mild activities against certain pathogens, highlighting their potential in the development of new antimicrobial agents (Gomha et al., 2018).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating potential anticancer and anti-5-lipoxygenase activities. This research suggests the compound's applicability in therapeutic settings, particularly in cancer treatment (Rahmouni et al., 2016).

properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-18-14(10-25-11)12-4-2-3-5-13(12)19-15(22)6-8-21-9-7-16(23)20-17(21)24/h2-5,7,9-10H,6,8H2,1H3,(H,19,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHWRNERXJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.